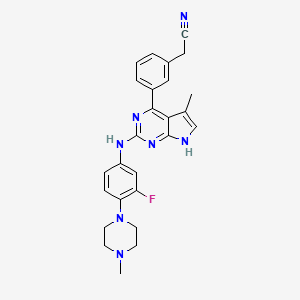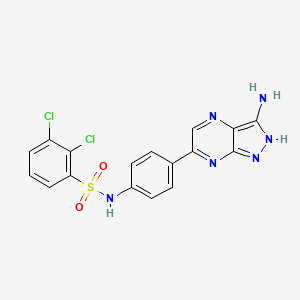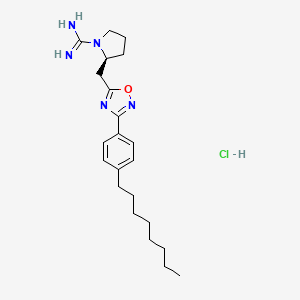
SLP7111228 HCl
Descripción general
Descripción
SLP7111228 hydrochloride is a potent and selective inhibitor of sphingosine kinase type 1 (SPHK1). It is known for its ability to induce a concentration-dependent decrease in sphingosine-1-phosphate (S1P) levels in cells without affecting sphingosine levels . This compound has significant implications in various scientific research fields due to its specificity and potency.
Aplicaciones Científicas De Investigación
SLP7111228 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving sphingosine kinase type 1 (SPHK1).
Biology: Employed in cellular studies to investigate the role of sphingosine-1-phosphate (S1P) in various biological processes.
Medicine: Potential therapeutic applications in diseases where sphingosine kinase type 1 (SPHK1) plays a crucial role.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sphingosine kinase type 1 (SPHK1)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
SLP7111228 hydrochloride is synthesized through a series of chemical reactions involving the formation of a 1-guanidino-2-phenyloxadiazolylpyrrolidine group. The synthetic route typically involves the following steps:
- Formation of the oxadiazole ring.
- Introduction of the pyrrolidine moiety.
- Addition of the guanidino group.
- Final hydrochloride salt formation.
The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of SLP7111228 hydrochloride involves scaling up the synthetic route mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The compound is usually produced in crystalline solid form and stored at -20°C to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
SLP7111228 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted analogs of SLP7111228 hydrochloride .
Mecanismo De Acción
SLP7111228 hydrochloride exerts its effects by selectively inhibiting sphingosine kinase type 1 (SPHK1). This inhibition leads to a decrease in sphingosine-1-phosphate (S1P) levels in cells. The compound binds to the active site of SPHK1, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This reduction in S1P levels affects various cellular processes, including cell proliferation, survival, and migration .
Comparación Con Compuestos Similares
SLP7111228 hydrochloride is unique due to its high selectivity and potency for sphingosine kinase type 1 (SPHK1). Similar compounds include:
SLM6031434: Another selective inhibitor of sphingosine kinase type 1 (SPHK1).
Fingolimod: A sphingosine analog that modulates sphingosine-1-phosphate receptors.
SKI-II: A non-selective inhibitor of sphingosine kinases.
Compared to these compounds, SLP7111228 hydrochloride offers higher selectivity for SPHK1, making it a valuable tool in research focused on this specific kinase .
Propiedades
IUPAC Name |
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O.ClH/c1-2-3-4-5-6-7-9-17-11-13-18(14-12-17)21-25-20(28-26-21)16-19-10-8-15-27(19)22(23)24;/h11-14,19H,2-10,15-16H2,1H3,(H3,23,24);1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAGUXWEQBFUPB-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCN3C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)C[C@@H]3CCCN3C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


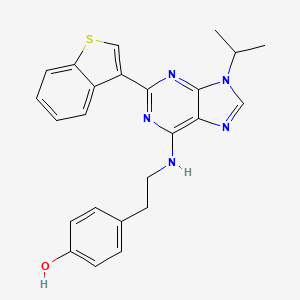
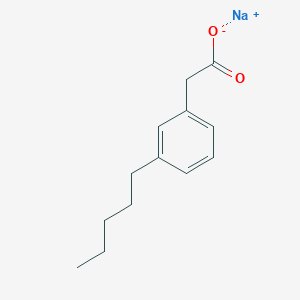
![(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid](/img/structure/B610802.png)
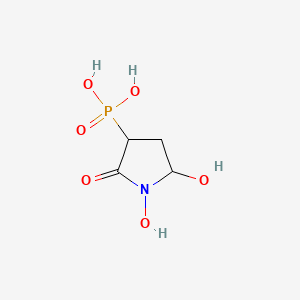
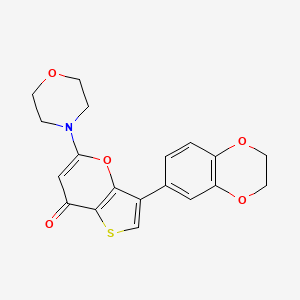
![[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate](/img/structure/B610805.png)

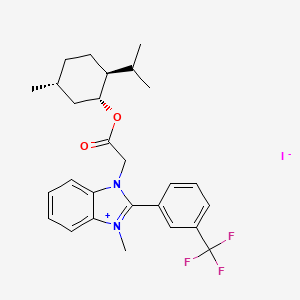
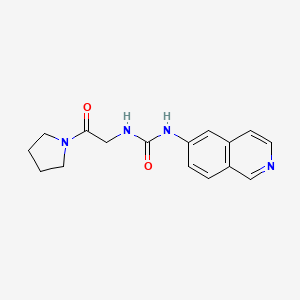
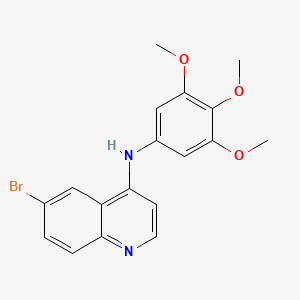
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)
